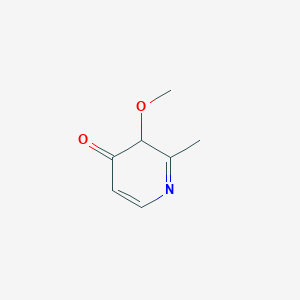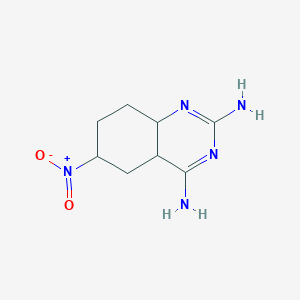![molecular formula C6H5ClF3N3 B12357064 (Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The exact conditions can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Aplicaciones Científicas De Investigación
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-4-(trifluoromethyl)pyridine
- 5-chloro-2-(trifluoromethyl)pyridine
Uniqueness
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine is unique due to its specific substitution pattern and the presence of the hydrazine moiety
Propiedades
Fórmula molecular |
C6H5ClF3N3 |
|---|---|
Peso molecular |
211.57 g/mol |
Nombre IUPAC |
(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2,4H,11H2/b13-5- |
Clave InChI |
ICLJNOHVUPKMTE-ACAGNQJTSA-N |
SMILES isomérico |
C1=C(C=N/C(=N\N)/C1Cl)C(F)(F)F |
SMILES canónico |
C1=C(C=NC(=NN)C1Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


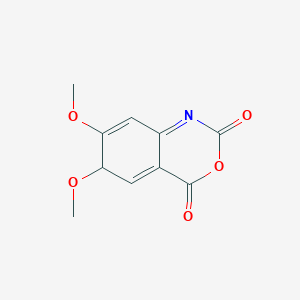
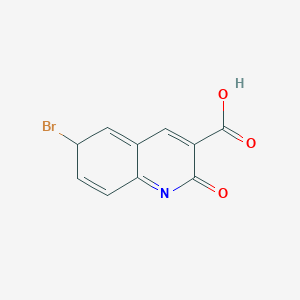
![1-Methyl-7-nitro-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12357004.png)

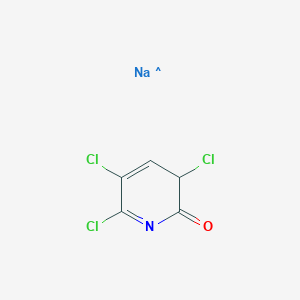
![N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide](/img/structure/B12357016.png)
![7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione](/img/structure/B12357025.png)
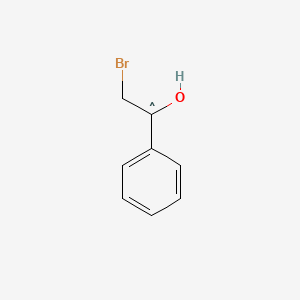
![6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12357036.png)
![9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12357060.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
